N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5/c1-11-10-16(22-19(24)12-6-2-4-8-14(12)23(26)27)21-18-13-7-3-5-9-15(13)28-20(25)17(11)18/h2-10H,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBWVFAHGGXKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide can be achieved through various synthetic routes. One efficient method involves a one-pot synthesis under catalyst-free conditions. This method typically involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines in an ethanol-water mixture . The reaction is carried out at elevated temperatures, usually around 80°C, and yields the desired product in high efficiency. This environmentally friendly approach avoids the use of traditional recrystallization and chromatographic purification methods.
Chemical Reactions Analysis
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield corresponding amines, while oxidation can lead to the formation of nitroso or nitro derivatives .
Scientific Research Applications
Anticancer Activity
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide has shown promising anticancer properties. Studies indicate that derivatives of similar chromenopyridine compounds exhibit high antiproliferative activities against various human tumor cell lines. For instance, certain derivatives were found to disrupt microtubule formation and induce G2/M cell cycle arrest in melanoma cells, demonstrating potential as anticancer agents .
Antibacterial Properties
The compound's structure suggests potential antibacterial activity. It may inhibit specific bacterial enzymes involved in metabolic processes, leading to antibacterial effects. Research into similar compounds has highlighted their ability to modulate inflammatory pathways, which could complement their antibacterial properties by reducing infection-related inflammation.
Anti-inflammatory Effects
This compound may also serve as an anti-inflammatory agent by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses. This mechanism could be beneficial for developing treatments for chronic inflammatory diseases .
Development of New Materials
Due to its unique chemical properties, this compound can be utilized in the synthesis of new materials such as polymers or coatings. The compound's stability and reactivity make it a suitable candidate for creating advanced materials with specific functional properties.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated microtubule disruption and G2/M arrest in melanoma cells with high antiproliferative activity. |
| Study 2 | Antibacterial Properties | Highlighted potential inhibition of bacterial enzymes leading to antibacterial effects. |
| Study 3 | Anti-inflammatory Effects | Showed inhibition of COX and LOX enzymes, suggesting applications in treating inflammatory diseases. |
Mechanism of Action
The mechanism of action of N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as topoisomerase II and tyrosine kinase, which are crucial for cell proliferation and survival . By binding to these enzymes, the compound can disrupt their normal function, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, its antibacterial and antifungal activities are attributed to its ability to interfere with the synthesis of essential cellular components in microorganisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its uniqueness, the compound is compared with structurally related derivatives (Table 1). Key differences lie in substituents, heterocyclic frameworks, and functional groups, which influence drug-likeness and biological activity.
Table 1: Structural and Functional Comparison
*Molecular weight calculated from (C24H17N3O5).
Key Findings
Core Heterocycle Variations: The target compound’s chromeno[4,3-b]pyridine core differs from the chromeno[4,3-d]pyrimidine in . Pyrimidine introduces additional nitrogen atoms, altering electronic density and hydrogen-bonding capacity, which may affect binding to biological targets . In contrast, the compound in retains the chromeno[4,3-b]pyridine core but replaces the nitrobenzamide with a dibutylamino-acetamide group, significantly increasing lipophilicity (logP ~3.5 estimated) .
Synthetic Accessibility: The one-step synthesis of chromeno-pyrimidine derivatives () using p-toluenesulfonic acid catalysis suggests that the target compound could be synthesized via analogous methods, though starting materials (e.g., 4-methyl-5-oxo-chromeno-pyridine) may require tailored optimization .
Drug-Likeness: Computational studies on chromeno-pyrimidines () indicate favorable oral bioavailability (Bioavailability Score >0.55) due to balanced hydrophobicity and molecular size. The target compound’s nitro group may reduce metabolic stability compared to non-nitro derivatives .
Biological Activity
N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide is a synthetic compound belonging to the class of chromeno-pyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities , including anticancer , anti-inflammatory , and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a complex arrangement of functional groups, including a nitro group and a chromene structure fused with a pyridine ring, which contribute to its reactivity and biological activity.
Structural Formula
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. The presence of the nitro group is believed to enhance the compound's ability to induce apoptosis in cancer cells.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study demonstrated that derivatives of nitrobenzamide showed promising results in inhibiting the proliferation of cancer cells, with IC50 values in the micromolar range against breast and colon cancer cell lines .
2. Anti-inflammatory Properties
The compound has been shown to inhibit several inflammatory mediators, such as COX-2 and IL-1β. This activity suggests potential applications in treating inflammatory diseases.
Research Findings
A recent study highlighted that nitro compounds could modulate inflammatory pathways by inhibiting enzymes involved in the synthesis of pro-inflammatory mediators .
3. Antimicrobial Activity
This compound exhibits antimicrobial properties against various pathogens. The mechanism is thought to involve the reduction of the nitro group, leading to the formation of reactive intermediates that damage bacterial DNA.
Nitro compounds are known to produce toxic intermediates upon reduction, which can bind covalently to DNA and result in cell death .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and inflammation.
- DNA Interaction : The formation of reactive intermediates allows for interaction with DNA, leading to cytotoxic effects.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to apoptosis and inflammation.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-(4-Methylphenyl)-5H-chromeno[4,3-b]pyridine | Chromeno-pyridine | Anti-inflammatory |
| 5-(4-Hydroxyphenyl)-5H-chromeno[4,3-b]pyridine | Chromeno-pyridine | Antioxidant |
| 1-Amino-6-methylchromeno[4,3-b]pyridine | Chromeno-pyridine | Neuroprotective |
This table illustrates how related compounds share structural similarities while exhibiting diverse biological activities.
Q & A
Q. What experimental designs are recommended for translating in vitro anti-inflammatory activity to in vivo models?
- Methodological Answer :
- Rodent models : Use carrageenan-induced paw edema (acute) or collagen-induced arthritis (chronic) to assess dose-dependent efficacy (e.g., 10–50 mg/kg oral dosing) .
- Pharmacokinetics : Measure plasma concentrations via LC-MS/MS to correlate exposure with cytokine suppression (AUC₀–24h > 500 ng·h/mL for efficacy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
